1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-2-one
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Overview
Description
1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-2-one is an organic compound characterized by the presence of bromine, sulfur, and a ketone group
Preparation Methods
The synthesis of 1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylthiophenol and 3-bromopropan-2-one.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate is used to deprotonate the thiol group, facilitating the nucleophilic attack on the bromopropanone.
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize yield and purity. The reaction is typically conducted at elevated temperatures to accelerate the process.
Chemical Reactions Analysis
1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol.
Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Scientific Research Applications
1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-2-one involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, depending on its specific derivatives and modifications.
Comparison with Similar Compounds
1-(3,4-Bis(methylthio)phenyl)-3-bromopropan-2-one can be compared with similar compounds such as:
1-(3,4-Dimethylthio)phenyl)-3-chloropropan-2-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-(3,4-Bis(methylthio)phenyl)-2-bromopropan-1-one: Positional isomer with the bromine atom on a different carbon, affecting its chemical behavior.
1-(3,4-Bis(methylthio)phenyl)-3-iodopropan-2-one:
Properties
Molecular Formula |
C11H13BrOS2 |
---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
1-[3,4-bis(methylsulfanyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C11H13BrOS2/c1-14-10-4-3-8(5-9(13)7-12)6-11(10)15-2/h3-4,6H,5,7H2,1-2H3 |
InChI Key |
ODQNKFASNOXSOL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)CC(=O)CBr)SC |
Origin of Product |
United States |
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